molecular formula C15H13N5O B12900672 1-[5-Methyl-1-(2-phenylpyrimidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one CAS No. 88627-05-8

1-[5-Methyl-1-(2-phenylpyrimidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one

Cat. No.: B12900672
CAS No.: 88627-05-8
M. Wt: 279.30 g/mol
InChI Key: RBZHILYXRCUSON-UHFFFAOYSA-N
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Description

1-[5-Methyl-1-(2-phenylpyrimidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-Methyl-1-(2-phenylpyrimidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one typically involves the reaction of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with appropriate reagents. For instance, the reaction of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with excess hydroxylamine hydrochloride in dry ethanol can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[5-Methyl-1-(2-phenylpyrimidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole compounds with new functional groups.

Scientific Research Applications

1-[5-Methyl-1-(2-phenylpyrimidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[5-Methyl-1-(2-phenylpyrimidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-Methyl-1-(2-phenylpyrimidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one stands out due to its unique combination of a triazole ring with a phenylpyrimidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

88627-05-8

Molecular Formula

C15H13N5O

Molecular Weight

279.30 g/mol

IUPAC Name

1-[5-methyl-1-(2-phenylpyrimidin-4-yl)triazol-4-yl]ethanone

InChI

InChI=1S/C15H13N5O/c1-10-14(11(2)21)18-19-20(10)13-8-9-16-15(17-13)12-6-4-3-5-7-12/h3-9H,1-2H3

InChI Key

RBZHILYXRCUSON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=NC(=NC=C2)C3=CC=CC=C3)C(=O)C

Origin of Product

United States

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